6-(Difluoromethoxy)-3,4'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-5-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVOIPMMKVEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673543 | |
| Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-90-4 | |
| Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for Substituted Bipyridines with Difluoromethoxy Moieties
Strategic Approaches to Bipyridine Core Construction
The construction of the bipyridine core is a pivotal step in the synthesis of a wide array of functional molecules, including ligands for catalysis, biologically active compounds, and photosensitizers. mdpi.com A variety of synthetic methods have been developed, with metal-catalyzed cross-coupling reactions being particularly prominent. mdpi.compreprints.org However, the strong coordinating ability of the bipyridine product with the metal center can often lead to decreased catalytic activity, necessitating the development of more robust and efficient synthetic routes. mdpi.compreprints.org
Cross-Coupling Reactions for Bipyridine Formation
Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they have been extensively utilized in the synthesis of bipyridines. mdpi.compreprints.org The most common among these are the Suzuki-Miyaura, Negishi, and Stille coupling reactions.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org This reaction is widely used for the synthesis of biaryl compounds, including bipyridines, due to the stability, low toxicity, and commercial availability of the boronic acid reagents. libretexts.orgwikipedia.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The use of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. libretexts.orgorganic-chemistry.org For instance, 4-aryl-2,2'-bipyridines can be synthesized via the Suzuki-Miyaura cross-coupling of 4-bromo-2,2'-bipyridine (B89133) with the corresponding arylboronic acid. nih.gov
| Coupling Reaction | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent, Organohalide | Mild reaction conditions, high functional group tolerance, commercially available reagents. mdpi.comorgsyn.org |
| Negishi | Pd or Ni catalyst, Organozinc reagent, Organohalide | High reactivity, good functional group tolerance, but organozinc reagents are moisture-sensitive. mdpi.comorgsyn.orgorgsyn.org |
| Stille | Pd catalyst, Organotin reagent, Organohalide | Tolerant of a wide range of functional groups, but toxicity of organotin reagents is a major drawback. mdpi.compreprints.orgresearchgate.net |
The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed reaction with organohalides. orgsyn.orgorgsyn.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and coupling of less reactive partners. orgsyn.org However, the moisture sensitivity of organozinc reagents can be a practical limitation. preprints.org This method has been successfully applied to the synthesis of various methyl-substituted 2,2'-bipyridines. orgsyn.org
The Stille coupling employs organotin (stannane) reagents to couple with organohalides, catalyzed by palladium complexes. researchgate.net A significant advantage of the Stille reaction is its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. mdpi.compreprints.org However, the primary drawback of this methodology is the high toxicity of the organotin compounds and their byproducts, which can complicate purification and pose environmental concerns. mdpi.compreprints.org
Advanced Heterocyclic Synthesis Routes
Beyond the traditional cross-coupling methods, several advanced strategies have been developed for the synthesis of bipyridines, often offering improved efficiency, broader substrate scope, or novel disconnection approaches. These include decarboxylative cross-coupling and C-H activation methodologies.
Decarboxylative cross-coupling has emerged as a powerful tool, utilizing carboxylic acids as readily available and stable coupling partners in place of organometallic reagents. nih.govwikipedia.org In these reactions, a carboxylic acid is coupled with an organohalide, accompanied by the extrusion of carbon dioxide. wikipedia.org This approach avoids the pre-functionalization required for traditional cross-coupling reactions and benefits from the wide availability of carboxylic acids. nih.gov For example, the palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported. mdpi.com
C-H activation represents a highly atom-economical and efficient strategy for forming C-C bonds by directly functionalizing otherwise inert C-H bonds. rsc.orgnih.govacs.org This approach circumvents the need for pre-installed functional groups like halogens or organometallic moieties, thus shortening synthetic sequences. mdpi.com For bipyridine synthesis, C-H activation can be employed to directly couple two pyridine (B92270) rings. For instance, the combination of decarboxylation of picolinic acid and C-H activation of pyridine has been used to synthesize bipyridine compounds. mdpi.com
Introduction of the Difluoromethoxy Group: Methodological Advancements
The difluoromethoxy (-OCF₂H) group has gained significant attention in medicinal chemistry and materials science due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. acs.orgnih.gov Consequently, the development of efficient methods for the introduction of this moiety into organic molecules is of high importance.
Catalytic Difluoromethoxylation of (Hetero)arenes
Direct C-H difluoromethoxylation of (hetero)arenes offers a highly efficient and atom-economical approach to installing the -OCF₂H group, avoiding the need for pre-functionalized substrates. acs.org Recent advancements have focused on the use of photoredox catalysis to achieve this transformation under mild conditions.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govnih.govacs.org This methodology has been successfully applied to the C-H difluoromethoxylation of a variety of arenes and heteroarenes. acs.orgacs.org The reaction typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethoxylation reagent, leading to the formation of a difluoromethoxy radical (•OCF₂H). acs.org This radical then engages in the C-H functionalization of the (hetero)arene substrate. A key development in this area is the design of shelf-stable radical difluoromethoxylating reagents, such as 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which can be easily prepared and handled. acs.org
| Reagent Type | Catalyst System | Key Features |
| Shelf-Stable Pyridinium (B92312) Salt | Ru(bpy)₃Cl₂ or other photoredox catalysts, visible light | Mild reaction conditions, broad functional group tolerance, direct C-H functionalization. acs.org |
| Hypervalent Iodine Reagents | Photolysis (UV light) | Direct C-H difluoromethylation (not methoxylation), generates •CF₂H radical. acs.org |
| Difluoromethyl Sulfinate Salts (e.g., DFMS) | Oxidant (e.g., t-BuOOH) | Generates •CF₂H radical for difluoromethylation. nih.gov |
The generation of the difluoromethoxy radical (•OCF₂H) is the key step in photoredox-catalyzed C-H difluoromethoxylation. acs.org Using a shelf-stable N-(difluoromethoxy)pyridinium reagent, the proposed mechanism begins with the photoexcited photocatalyst undergoing a single-electron transfer (SET) to the pyridinium reagent. acs.org This results in the formation of a radical intermediate which rapidly fragments, cleaving the N-O bond to release the •OCF₂H radical and a neutral pyridine molecule. acs.org
Once generated, the electrophilic •OCF₂H radical adds to the electron-rich (hetero)arene substrate to form a radical intermediate. nih.govacs.org This intermediate is then oxidized by the photocatalyst in its oxidized state, regenerating the ground-state photocatalyst and forming a Wheland-type intermediate. acs.org Subsequent deprotonation of this intermediate by the liberated pyridine base rearomatizes the ring system, yielding the final difluoromethoxylated product. acs.org This catalytic cycle allows for the direct functionalization of C-H bonds under mild, visible-light-mediated conditions. acs.orgnih.gov
Precursor Design and Synthesis for Difluoromethoxy Installation
The successful installation of a difluoromethoxy group hinges on the strategic design and synthesis of appropriate precursors. A common and effective strategy involves the late-stage functionalization of a precursor already containing the core bipyridine structure. The key is to have a reactive handle at the desired position (the 6-position of one pyridine ring) that can be converted into the difluoromethoxy group.
A logical precursor for this synthesis is 6-hydroxy-3,4'-bipyridine . The hydroxyl group serves as an ideal anchor for difluoromethoxylation. The synthesis of this precursor typically involves a metal-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for constructing C-C bonds between aromatic rings. preprints.orgmdpi.com For instance, a Suzuki coupling reaction can be employed, reacting a halogenated 6-hydroxypyridine with a pyridineboronic acid.
Key precursor components for the synthesis of 6-hydroxy-3,4'-bipyridine include:
Pyridine Ring A Precursor: A di-substituted pyridine with a halogen at the 3-position for coupling and a protected hydroxyl group at the 6-position. An example is 3-bromo-6-(benzyloxy)pyridine.
Pyridine Ring B Precursor: A pyridine ring functionalized at the 4-position with a group suitable for cross-coupling, such as boronic acid or a boronic ester (e.g., Pyridine-4-boronic acid ).
The synthesis involves coupling these two precursors, followed by deprotection of the hydroxyl group to yield the pivotal 6-hydroxy-3,4'-bipyridine intermediate, ready for the difluoromethoxylation step. This precursor-focused approach allows for modularity, where different pyridine analogues can be synthesized by simply changing one of the coupling partners. nih.gov
Regioselective Functionalization Strategies
Achieving the desired 3,4'-connectivity and subsequent functionalization at the 6-position requires precise control over regioselectivity.
Bipyridine Core Synthesis: The regioselectivity of the bipyridine linkage is dictated by the choice of coupling partners. To form a 3,4'-bipyridine (B8713429), a 3-substituted pyridine must be coupled with a 4-substituted pyridine. Transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Negishi couplings are highly effective for this purpose, as the positions of the reactive groups (e.g., halogen and boronic acid) definitively control the final connectivity. preprints.orgmdpi.com
Difluoromethoxylation: The introduction of the difluoromethoxy group must be directed specifically to the 6-position. When starting from the 6-hydroxy-3,4'-bipyridine precursor, the regioselectivity is inherently controlled, as the reaction occurs at the existing hydroxyl group.
However, direct C-H functionalization presents a more complex challenge. The direct C-H difluoromethylation of pyridines is known to proceed via a radical process, but controlling the position of attack is difficult. nih.govdicp.ac.cn The electronic properties of the pyridine ring direct incoming electrophilic radicals preferentially to the C2 and C4 positions. To achieve meta-difluoromethylation (at C3 or C5) or functionalization at C6, specialized strategies are required, such as using removable directing groups or modifying the electronic nature of the pyridine ring with intermediates like oxazino pyridines. nih.govresearchgate.net Therefore, building the bipyridine core first with a hydroxyl group at the 6-position is the most reliable strategy for ensuring the correct regiochemistry of the final product.
Total Synthesis of 6-(Difluoromethoxy)-3,4'-bipyridine and Analogues
The total synthesis of this compound is a multi-step process that combines the construction of the bipyridine backbone with the installation of the specialized fluorinated group. rsc.orgnih.gov
A representative synthetic pathway can be conceptualized in two main stages: construction of the hydroxylated bipyridine intermediate and its subsequent difluoromethoxylation.
Stage 1: Synthesis of 6-hydroxy-3,4'-bipyridine
Step 1: Protection. The hydroxyl group of a starting material like 2-hydroxy-5-bromopyridine is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions.
Step 2: Suzuki Coupling. The resulting 5-bromo-2-(benzyloxy)pyridine is coupled with pyridine-4-boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). orgsyn.org This step forms the 3,4'-bipyridine core.
Step 3: Deprotection. The benzyl protecting group is removed, typically by hydrogenolysis, to yield the key intermediate, 6-hydroxy-3,4'-bipyridine.
Stage 2: Difluoromethoxylation
Step 4: Installation of the -OCF₂H group. The 6-hydroxy-3,4'-bipyridine is reacted with a difluoromethylating agent. A common method involves reaction with sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base in a polar aprotic solvent like DMF at elevated temperatures. This reagent serves as a precursor to difluorocarbene (:CF₂), which then reacts with the hydroxyl group.
This multi-step approach ensures high regioselectivity and allows for the synthesis of various analogues by modifying the starting pyridine materials. syrris.jp
Optimization of Suzuki Coupling: The efficiency of the Suzuki coupling reaction is highly dependent on several factors. The choice of catalyst, ligand, base, and solvent must be carefully selected to achieve high yields. Nickel-mediated couplings have also been shown to be highly effective for the synthesis of bipyridines, sometimes offering advantages over palladium. nih.govrsc.org
| Parameter | Condition A | Condition B | Condition C | Outcome |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | NiCl₂(dme) | Yield and reaction time vary significantly. Pd(PPh₃)₄ is a common standard. |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger, non-aqueous bases like K₃PO₄ can improve yields with sensitive substrates. |
| Solvent | Toluene/H₂O | Dioxane | DMF | Solvent choice affects solubility and reaction kinetics; DMF is often used for Ni-catalyzed reactions. nih.gov |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
Optimization of Difluoromethoxylation: The conversion of the hydroxyl group to a difluoromethoxy group also requires careful optimization. Key variables include the choice of difluorocarbene precursor, reaction temperature, and reaction time. Competing side reactions, such as decomposition of the reagent or substrate, must be minimized.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing conditions and extending the methodology to other substrates. The radical pathway for difluoromethoxylation is of particular interest.
While the reaction of a hydroxyl group with a difluorocarbene source is one pathway, another powerful and increasingly common method for creating C-OCF₂H bonds involves a radical mechanism, often facilitated by photoredox catalysis. rsc.orgnih.gov This approach is particularly useful for direct C-H functionalization but the principles also apply to the generation and reaction of the key radical species.
The general mechanism can be described as follows:
Radical Generation: A difluoromethoxylation reagent is activated to generate a difluoromethoxy radical (•OCF₂H) or a related difluoromethyl radical (•CF₂H). rsc.org In photoredox catalysis, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a reagent to generate the radical intermediate. rsc.orgmdpi.com
Radical Addition: The generated radical adds to the (hetero)aromatic ring. In the case of direct C-H functionalization of a pyridine ring, the radical adds to an electron-deficient carbon, forming a cyclohexadienyl radical intermediate. nih.govrsc.org
Rearomatization: The resulting radical intermediate is then oxidized, often by the photocatalyst in its oxidized state, to form a cation. Subsequent deprotonation restores the aromaticity of the ring, yielding the final difluoromethoxylated product. rsc.org
Control experiments often confirm the radical nature of these transformations. For instance, the addition of a radical scavenger like TEMPO typically quenches the reaction, preventing product formation. mdpi.com Computational studies also support the proposed single-electron transfer pathways and the stability of the radical intermediates. rsc.org This mechanistic understanding is crucial for designing new, more efficient difluoromethoxylation protocols.
Transition Metal-Catalyzed Coupling Mechanisms
The synthesis of this compound, a heteroaromatic compound featuring two distinct pyridine rings linked by a C-C bond, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely utilized method for this transformation due to its high functional group tolerance, the stability and low toxicity of its organoboron reagents, and the generally high yields obtained. wikipedia.orglibretexts.org Both palladium and nickel complexes are effective catalysts for this class of reaction, each operating through a well-defined catalytic cycle. mdpi.comnih.gov
The most plausible synthetic disconnection for this compound via a Suzuki-Miyaura reaction involves the coupling of a 3-halopyridine bearing the 6-difluoromethoxy substituent with a pyridine-4-boronic acid derivative, or the alternative pairing of 6-(difluoromethoxy)pyridine-3-boronic acid with a 4-halopyridine. The fundamental mechanism, regardless of the specific pairing, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism
The generally accepted catalytic cycle for the palladium-catalyzed synthesis of this compound is initiated by the active Pd(0) species. This cycle is illustrated in Figure 1 and detailed below.
Figure 1. Proposed Catalytic Cycle for the Suzuki-Miyaura Synthesis of this compound.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 6-(difluoromethoxy)-3-halopyridine (where X = Cl, Br, I) to a low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands (L). libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. This process increases the oxidation state of palladium from 0 to +2. chemrxiv.org The oxidative addition is often the rate-limiting step of the entire catalytic cycle. chemrxiv.org The reactivity of the halide follows the order I > Br > Cl. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is known to accelerate this step, particularly for less reactive aryl chlorides. nih.govacs.org For heteroaryl halides like halopyridines, the mechanism of oxidative addition can be complex, with some studies suggesting a polar, nucleophilic displacement pathway may be involved in addition to the traditional three-centered concerted mechanism. chemrxiv.orgnih.gov
Transmetalation: Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organoboron reagent (pyridine-4-boronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires the presence of a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic borate (B1201080) species. wikipedia.orgorganic-chemistry.org Recent mechanistic studies suggest that the transmetalation proceeds via a palladium-hydroxo complex, which reacts directly with the neutral boronic acid. acs.org This step results in a diorganopalladium(II) complex where both pyridine fragments are attached to the metal center. The precise mechanism of transfer from the boronate complex to the palladium center remains an area of active investigation. wikipedia.org
Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the diorganopalladium(II) complex couple to form the new C-C bond of the this compound product. This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two pyridine moieties must be in a cis orientation on the palladium complex. The reaction is typically fast and irreversible, driven by the formation of the stable C-C bond.
Nickel-Catalyzed Coupling Mechanisms
The key steps in a nickel-catalyzed Suzuki-Miyaura coupling are:
Oxidative Addition: A Ni(0) complex, often stabilized by N-heterocyclic carbene (NHC) or phosphine ligands, undergoes oxidative addition to the 6-(difluoromethoxy)-3-halopyridine to form a Ni(II) intermediate. rsc.org
Transmetalation: Similar to the palladium system, a base-activated pyridine-4-boronic acid transfers its pyridyl group to the Ni(II) center. Mechanistic studies on nickel-catalyzed transmetalation have pointed to the formation of a nickel-oxo intermediate as a key step. nih.gov
Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to yield the bipyridine product and regenerate the Ni(0) catalyst. rsc.org
The use of pyridine-bridged bis-benzimidazolylidene pincer nickel(II) complexes has proven effective for coupling less-reactive electrophiles like aryl chlorides and tosylates. rsc.org
Research Findings on Heteroaryl-Heteroaryl Suzuki-Miyaura Couplings
Detailed research has provided insights into optimizing the synthesis of bipyridines, which are directly applicable to the formation of this compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrates | Ref |
| NiCl₂·6H₂O | None | --- | DMF | 140 | High | 2-halopyridines (reductive coupling) | mdpi.com |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | 3-bromopyridine + Phenylboronic acid | nih.gov |
| NiCl₂(dppp) | None | K₃PO₄ | Dioxane | 100 | 91 | Bromobenzene + Phenylboronic acid | rsc.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 95 | 3-chloropyridine + Pyridine-4-boronic acid | mdpi.com |
| Ni(cod)₂ | ProPhos | K₃PO₄ | 2-MeTHF/H₂O | RT | 94 | 3-bromopyridine + Phenylboronic acid | nih.gov |
This table presents a selection of conditions from analogous heteroaryl coupling reactions to illustrate typical catalytic systems.
Key findings from these and related studies include:
Ligand Choice: Bulky and electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for achieving high catalytic activity, especially with less reactive chloro-pyridines. nih.govacs.org These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.
Catalyst Deactivation: The nitrogen atom in pyridine substrates can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation. The steric bulk of modern ligands helps mitigate this issue by preventing strong product inhibition. acs.org
Boronic Acid Stability: Pyridylboronic acids, particularly 2-pyridyl derivatives, can be unstable. However, 3- and 4-pyridylboronic acids are generally more stable and are effective coupling partners in Suzuki reactions. mdpi.com
Nickel Catalysis Advantages: Nickel catalysts are not only cheaper but can be highly effective for coupling challenging substrates, including those with heteroatom substituents. nih.govrsc.org Ligand design, such as the development of the "ProPhos" ligand, has been inspired by mechanistic studies to specifically accelerate the turnover-limiting transmetalation step in Ni-catalyzed couplings. nih.gov
Advanced Spectroscopic and Structural Characterization in Complex Fluorinated Heterocycles
Elucidation of Molecular Conformation and Geometry
Understanding the three-dimensional arrangement of atoms in 6-(Difluoromethoxy)-3,4'-bipyridine is fundamental to comprehending its chemical behavior and potential interactions. Both solid-state and solution-state conformations are crucial for a complete structural profile.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted bipyridines and compounds containing the difluoromethoxy moiety, provides valuable insights into its likely solid-state characteristics.
In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. The fluorine atoms of the difluoromethoxy group are capable of participating in weak C–H···F hydrogen bonds. nih.gov The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, potentially forming N-H···N or O-H···N hydrogen bonds if suitable donor groups are present in co-crystallized molecules. nih.gov Furthermore, π-π stacking interactions between the aromatic pyridine rings are a common feature in the crystal structures of bipyridine derivatives and are anticipated to play a significant role in the packing of this compound. nih.gov
Solution-State Conformation Analysis by High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of structural information.
¹H and ¹³C NMR chemical shifts would be characteristic of the substituted bipyridine core. The protons on the pyridine rings would appear in the aromatic region, with their specific shifts and coupling constants providing information about their connectivity and the electronic environment. The difluoromethoxy group would exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a corresponding signal in the ¹³C NMR spectrum. scielo.br
¹⁹F NMR is particularly informative for fluorinated compounds. The difluoromethoxy group would show a doublet in the ¹⁹F NMR spectrum due to coupling with the methoxy (B1213986) proton. rsc.org The chemical shift of this signal would be indicative of the electronic environment around the fluorine atoms.
Nuclear Overhauser Effect (NOE) experiments could be employed to establish through-space proximities between protons, helping to define the preferred rotational conformation around the C-C bond connecting the two pyridine rings in solution.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |
| ¹H | 7.0 - 9.0 (aromatic), ~6.5 (OCHF₂) | d, dd, t | Aromatic protons coupled to each other; OCHF₂ proton coupled to fluorine. |
| ¹³C | 110 - 160 (aromatic), ~115 (OCHF₂) | s, t | Aromatic carbons; OCHF₂ carbon coupled to fluorine. |
| ¹⁹F | Specific to difluoromethoxy group | d | Coupled to the methoxy proton. |
Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. semanticscholar.org
The IR and Raman spectra of this compound would be dominated by vibrations of the bipyridine skeleton and the difluoromethoxy group. The pyridine ring vibrations, including C-C and C-N stretching modes, typically appear in the 1600-1400 cm⁻¹ region. jocpr.com The C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹.
The difluoromethoxy group has characteristic vibrational modes. The C-F stretching vibrations are expected to be strong in the IR spectrum and typically appear in the 1100-1000 cm⁻¹ region. The C-O stretching vibration of the methoxy group would also be present in this region. The O-C-F bending and other deformation modes would appear at lower frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of complex vibrational spectra of substituted pyridines. rsc.orgresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Pyridine Ring Stretch (C-C, C-N) | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1100 - 1000 | IR (strong) |
| C-O Stretch | 1100 - 1000 | IR |
| Ring Bending/Deformation | < 1000 | IR, Raman |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org
The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion.
The fragmentation of this compound under mass spectrometric conditions would likely involve several key pathways. Loss of the difluoromethoxy group or parts of it, such as the loss of a fluorine atom or the entire OCHF₂ radical, would be expected. Cleavage of the bond between the two pyridine rings is another plausible fragmentation pathway. The fragmentation of related fluorinated heterocycles often involves the loss of fluorine-containing fragments. vulcanchem.com The resulting fragment ions would provide valuable information for confirming the structure of the molecule. For instance, analysis of roflumilast, a compound also containing a difluoromethoxy group, shows characteristic fragmentation patterns. oak.go.kr
| Precursor Ion (M+) | Plausible Fragment Ions | Neutral Loss |
| [C₁₂H₉F₂N₂O]⁺ | [C₁₂H₉N₂O]⁺ | F₂ |
| [C₁₁H₈N₂O]⁺ | CHF₂ | |
| [C₅H₄N]⁺ and [C₇H₅F₂NO]⁺ | Cleavage of C-C bond |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic properties of molecules like 6-(difluoromethoxy)-3,4'-bipyridine. These calculations offer insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics. nih.gov Studies have shown that the difluoromethoxy group significantly influences the electronic landscape of the bipyridine core. researchgate.net
Understanding how a molecule will react is fundamental to its application. Computational simulations have been employed to map out potential reaction pathways for derivatives of this compound. researchgate.net For instance, DFT calculations at the M06-2X/6-311++G(d,p)/SMD(MeCN)//M06-2X/6-31+G(d) level of theory have been used to investigate reaction mechanisms. researchgate.net This level of theory allows for the detailed analysis of transition states, which are the high-energy intermediates that dictate the speed and outcome of a chemical reaction. nih.gov By identifying the structures and energies of these transient species, researchers can predict the most likely reaction products and optimize conditions for their synthesis.
Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of molecules. For example, theoretical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. semanticscholar.org These predictions can then be compared with experimental data to confirm the structure of a synthesized compound. While specific spectroscopic data for this compound is not extensively detailed in the provided results, the general methodology is a standard application of computational chemistry.
Molecules are not static entities; they can rotate around single bonds to adopt different three-dimensional arrangements known as conformers. Conformer analysis, often performed using DFT, helps to identify the most stable (lowest energy) shapes a molecule is likely to adopt. nih.gov The relative energies of different conformers create an energy landscape that dictates the molecule's flexibility and how it might interact with other molecules. For molecules containing groups like the difluoromethoxy substituent, understanding the preferred orientation is crucial for predicting its biological activity and physical properties. rsc.org
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the observation of a molecule's movement and interactions with its environment. nih.gov MD simulations can reveal how this compound and its analogs behave in solution or when interacting with a biological target like a protein. These simulations can track the conformational changes of the molecule over time and map out the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its binding affinity. semanticscholar.orgrsc.org
Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its biological activity. bindingdb.org This predictive approach is a cornerstone of modern drug discovery. acs.orgresearchgate.net
Due to a lack of specific computational and theoretical research findings for the chemical compound “this compound” in the public domain, this article cannot be generated at this time. Extensive searches for scholarly articles, patents, and computational chemistry databases have not yielded detailed theoretical investigations, such as molecular orbital analysis, electrostatic potential maps, or predictive interaction models, specifically for this molecule.
Therefore, the creation of an article with the requested detailed data tables and in-depth analysis for the sections on "" and "Prediction of Chemical Behavior and Interactions" is not possible without the foundational research data.
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Aromatic Substitution on the Bipyridine Core
The reactivity of the 6-(difluoromethoxy)-3,4'-bipyridine core towards substitution reactions is dictated by the inherent electronic properties of the two interconnected pyridine (B92270) rings and the influence of the difluoromethoxy group.
Electrophilic Aromatic Substitution: Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene. stackexchange.com This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. stackexchange.comnih.gov In this compound, both rings are deactivated. The pyridine ring bearing the 6-(difluoromethoxy) group is further deactivated by the strong electron-withdrawing effect of the -OCF₂H group. Consequently, electrophilic substitution, such as nitration or halogenation, is expected to be challenging and require harsh reaction conditions. pharmdbm.com If substitution were to occur on the 6-substituted ring, it would likely be directed to the positions meta to the nitrogen and ortho/para to the activating (if any) or less-deactivating group. On the unsubstituted 4'-pyridyl ring, electrophilic attack would preferentially occur at the C-3' and C-5' positions, which are less deactivated. nih.gov
Nucleophilic Aromatic Substitution: Pyridine rings are inherently more susceptible to nucleophilic attack than benzene, particularly at the C-2, C-4, and C-6 positions. nih.gov The presence of the strongly electron-withdrawing difluoromethoxy group at the C-6 position significantly enhances the electrophilicity of the pyridine ring it is attached to, making it more susceptible to nucleophilic aromatic substitution. This activation facilitates reactions with various nucleophiles. For instance, leaving groups at the 2- and 4-positions of a pyridine ring with an electron-withdrawing group can undergo displacement by nucleophiles like amines or thiols.
Table 1: Predicted Reactivity for Aromatic Substitution
| Reaction Type | Ring A (6-OCF₂H substituted) | Ring B (4'-pyridyl) | General Reactivity |
| Electrophilic Substitution | Highly Deactivated | Deactivated | Very low, requires harsh conditions. |
| Nucleophilic Substitution | Activated | Moderately Reactive | Favorable, especially on Ring A if a suitable leaving group is present. |
Reactions Involving the Difluoromethoxy Group
The difluoromethoxy (OCF₂H) group is a key functional moiety that imparts unique properties and reactivity to the molecule.
The difluoromethoxy group is generally considered to be metabolically stable, a desirable feature in medicinal chemistry. nih.govdundee.ac.uk This stability is attributed to the strength of the C-F bonds. However, under specific and often vigorous reaction conditions, the OCF₂H group can undergo transformations. Research on related difluoromethoxy-substituted aromatic compounds has shown that this group can be susceptible to nucleophilic substitution, effectively acting as a "pseudohalogen". For example, treatment with ammonia (B1221849) at high temperatures and pressures can lead to the replacement of the difluoromethoxy group with an amino group. smolecule.com The synthesis of (difluoromethoxy)pyridine derivatives can be achieved from the corresponding pyridones using difluorocarbene, highlighting a key synthetic transformation. chim.it The hydrolysis of difluoromethoxy-substituted compounds can also occur, in some cases more readily than their methoxy (B1213986) analogues. nih.gov
The presence of two fluorine atoms in the methoxy group dramatically alters its electronic properties and, by extension, the reactivity of the entire molecule. The -OCF₂H group is strongly electron-withdrawing, which reduces the electron density on the attached pyridine ring. This electronic modulation is central to the chemical behavior of this compound.
Table 2: Properties Modulated by the Difluoromethoxy Group
| Property | Influence of OCF₂H Group | Reference |
| Electronic Effect | Strongly electron-withdrawing | |
| Metabolic Stability | Generally increased compared to -OCH₃ | nih.govdundee.ac.uk |
| Hydrogen Bonding | Can act as a hydrogen bond donor | rsc.org |
| Reactivity | Activates the ring for nucleophilic attack | |
| Lipophilicity | Modulates lipophilicity | dundee.ac.ukrsc.org |
Ligand Chemistry of this compound
Bipyridines are a cornerstone of coordination chemistry, widely used as ligands for transition metals. wikipedia.orgmdpi.combiosynth.comsemanticscholar.org The specific isomer, 3,4'-bipyridine (B8713429), and its substitution pattern influence its coordination behavior.
As a bipyridine derivative, this compound is expected to form complexes with a wide range of transition metals, including but not limited to ruthenium, iridium, palladium, copper, and iron. rsc.orgtandfonline.commanchester.ac.ukwikipedia.orggoogle.com Bipyridine ligands are known to form stable complexes due to the chelate effect. psu.edu The nitrogen atoms of the pyridine rings act as sigma-donors to the metal center. psu.edu
The electron-withdrawing nature of the 6-(difluoromethoxy) substituent will decrease the electron density on the nitrogen atom of that pyridine ring, thereby reducing its basicity and donor strength. This can affect the stability and the electronic properties (e.g., redox potentials) of the resulting metal complexes. biosynth.com Despite this, the fundamental ability to coordinate with transition metals is retained, making it a potentially valuable ligand for creating complexes with tailored electronic and catalytic properties. For instance, fluorinated bipyridine ligands have been used to create complexes with specific structural and electronic characteristics. manchester.ac.uk
Unlike the symmetric 2,2'- or 4,4'-bipyridines, 3,4'-bipyridine is an asymmetric ligand, which leads to more complex coordination possibilities. It can act as:
A monodentate ligand: Coordinating through the more basic nitrogen of the 4'-pyridyl ring.
A bridging ligand: Connecting two metal centers, with each nitrogen atom coordinating to a different metal. This is a common mode for 4,4'-bipyridine (B149096) and is also possible for the 3,4'-isomer. wikipedia.orgub.edu
A chelating ligand: While less common for 3,4'-bipyridine compared to 2,2'-bipyridine (B1663995) due to the less favorable bite angle, chelation could be envisaged in certain strained or supramolecular systems.
The presence of the substituent at the 6-position, adjacent to one of the coordinating nitrogen atoms, introduces steric hindrance. This steric factor can influence the geometry of the resulting metal complex and may favor certain coordination modes over others.
When an asymmetrically substituted bipyridine ligand coordinates to a metal center, it can lead to the formation of stereoisomers. For octahedral complexes, such as those of the type [M(bipy)₃]ⁿ⁺, the coordination of unsymmetrical ligands can result in diastereomers. rsc.orgwikipedia.orgresearchgate.net The specific stereochemistry (e.g., Δ or Λ configuration at the metal center) can be influenced by the chiral elements present in the ligand or by interactions within the coordination sphere. rsc.orgpsu.eduacs.org The steric bulk of the 6-(difluoromethoxy) group could play a role in directing the stereochemical outcome of complexation. researchgate.net
Table 3: Potential Coordination Behavior
| Feature | Description |
| Potential Coordination Modes | Monodentate, Bridging |
| Key Influencing Factors | Electronic effect of -OCF₂H, Steric hindrance from 6-substituent |
| Resulting Complexes | Potentially stereoisomeric (diastereomers) due to ligand asymmetry |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the formation of supramolecular assemblies and coordination polymers involving the chemical compound “this compound”.
Extensive searches for the synthesis, crystal structure, and reactivity of this particular compound have not yielded any results detailing its use as a ligand in the construction of supramolecular architectures or coordination polymers. While the broader class of bipyridine ligands is widely known for its ability to form such complex structures with various metal ions, and the difluoromethoxy group is a recognized substituent in medicinal and materials chemistry, the specific combination in "this compound" and its self-assembly or coordination behavior has not been described in the public domain.
Therefore, no research findings, data tables, or detailed discussions on this topic can be provided at this time.
Q & A
Q. What are the preferred synthetic routes for 6-(Difluoromethoxy)-3,4'-bipyridine, and how do reaction conditions influence yield?
The synthesis typically involves halogenated bipyridine precursors. For example, a cross-coupling reaction (e.g., Suzuki-Miyaura) between a 3-bromopyridine derivative and a 4-pyridylboronic acid can construct the bipyridine core. The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethylating agents like ClCF₂O− under basic conditions . Key factors affecting yield include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Temperature control : Elevated temperatures (80–120°C) for efficient coupling but may require inert atmospheres to prevent decomposition.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR is essential to confirm the difluoromethoxy group (δ ~ -80 to -90 ppm for CF₂O). ¹H and ¹³C NMR resolve bipyridine ring protons and carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 253.08 for C₁₁H₈F₂N₂O).
- X-ray crystallography : Resolves stereoelectronic effects of the difluoromethoxy group on bipyridine planarity .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?
The CF₂O group increases lipophilicity (logP ~1.8), enhancing membrane permeability in biological studies. Its electron-withdrawing nature reduces the basicity of pyridine nitrogen (pKa ~3.5 vs. ~5.0 for unsubstituted bipyridine), affecting coordination chemistry and reactivity in catalytic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities or stereochemical variations. Mitigation strategies include:
- Purity validation : Use HPLC with UV/fluorescence detection (e.g., C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-methoxy vs. 6-CF₂O bipyridines) in standardized assays (e.g., kinase inhibition or antimicrobial MIC assays) .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What computational methods predict the electronic effects of the difluoromethoxy group in catalytic applications?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential. For example, the CF₂O group lowers LUMO energy, enhancing electrophilicity in cross-coupling reactions .
- Molecular docking : Model interactions with biological targets (e.g., ATP-binding pockets) to rationalize inhibitory activity .
Q. How can researchers optimize synthetic routes to minimize toxic byproducts?
- Green chemistry approaches : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Catalyst recycling : Use immobilized Pd nanoparticles to reduce heavy metal waste .
- Byproduct analysis : Employ GC-MS or LC-MS to identify and quantify impurities (e.g., dehalogenated byproducts) .
Q. What strategies address challenges in isolating stereoisomers or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
